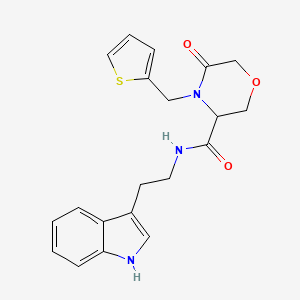

![molecular formula C20H14FN3O3S B2888670 Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1049364-71-7](/img/structure/B2888670.png)

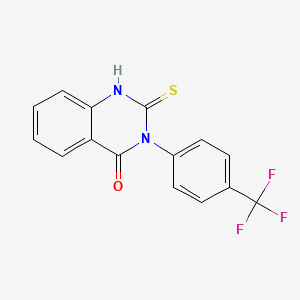

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate” is a compound that has been studied for its potential anticancer activities . It is part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives . The compound has been tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .

Synthesis Analysis

The compound is synthesized from a series of reactions involving various reagents . The synthesis process involves the design and creation of imidazo[2,1-b]thiazole-based chalcone derivatives . The specific details of the synthesis process are not available in the search results.Aplicaciones Científicas De Investigación

Antihypertensive Applications

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is related to nonpeptide angiotensin II receptor antagonists, which have shown potent antihypertensive effects upon oral administration. These compounds, including tetrazole derivatives like DuP 753, have been under development for treating hypertension due to their high affinity for the angiotensin II receptor and good oral potency (Carini et al., 1991).

Anticancer and Antitumor Activities

A series of novel substituted compounds have been synthesized and examined for their antiproliferative effects against breast cancer cell lines in vitro, showing comparable or greater effects than cisplatin. Compounds bearing a 5-fluoro-2-hydroxyphenyl substituent were among the most active derivatives, highlighting the potential of such compounds in developing effective cancer therapeutics (Karthikeyan et al., 2017).

Radiosensitizing Properties

Imidazo[2,1-b]thiazole derivatives have been synthesized and characterized for their potential as effective radiosensitizers and anticarcinogenic compounds, indicating their utility in enhancing the efficacy of radiotherapy in cancer treatment. These compounds have shown considerable in vitro anticancer activity and effectiveness in combination with radiation therapy, suggesting their role in the treatment of hepatocellular carcinoma and melanoma (Majalakere et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some imidazo[2,1-b]thiazole-based chalcone derivatives have shown to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in cancer cells .

Biochemical Pathways

For instance, thiazole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .

Result of Action

Based on related compounds, it can be inferred that the compound may have cytotoxic activity on cancer cells .

Propiedades

IUPAC Name |

methyl 4-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O3S/c1-27-19(26)13-4-8-15(9-5-13)22-18(25)17-11-28-20-23-16(10-24(17)20)12-2-6-14(21)7-3-12/h2-11H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVZBKJOHVTKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

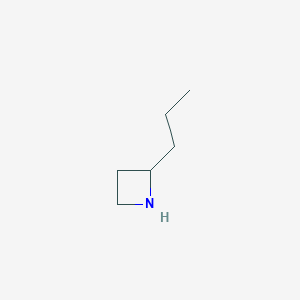

![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)

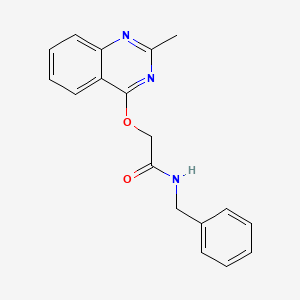

![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

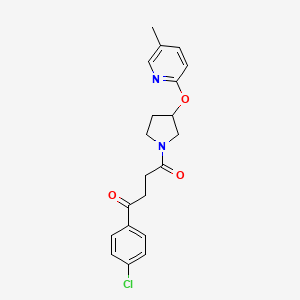

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)

![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)

![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)